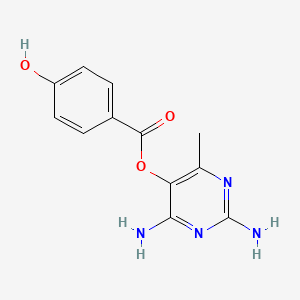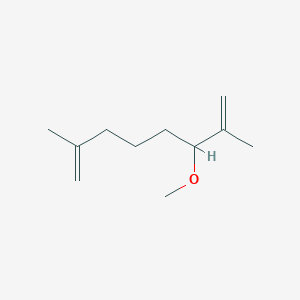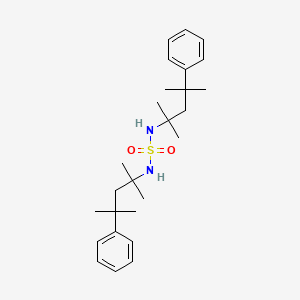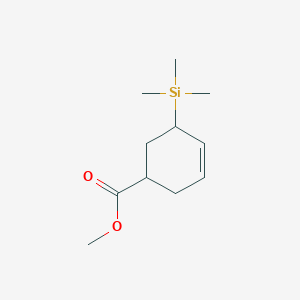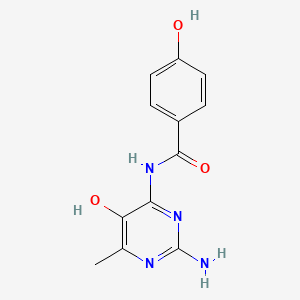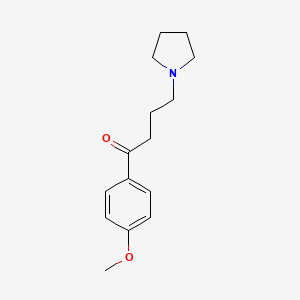
1-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butan-1-one is an organic compound that belongs to the class of ketones It features a methoxyphenyl group and a pyrrolidinyl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyrrolidine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a base such as sodium hydroxide to form an intermediate.
Addition of Butanone: The intermediate is then reacted with butanone under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a pharmacological tool.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and pyrrolidinyl group may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethanone: Similar structure but with a shorter carbon chain.
1-(4-Methoxyphenyl)-3-(pyrrolidin-1-yl)propan-1-one: Similar structure with a different carbon chain length.
Uniqueness
1-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butan-1-one is unique due to its specific combination of functional groups and carbon chain length, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
61025-29-4 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H21NO2/c1-18-14-8-6-13(7-9-14)15(17)5-4-12-16-10-2-3-11-16/h6-9H,2-5,10-12H2,1H3 |
InChI-Schlüssel |
MNTYZZXUHOBZRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)CCCN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


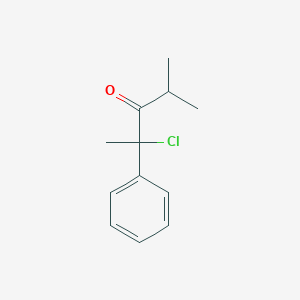
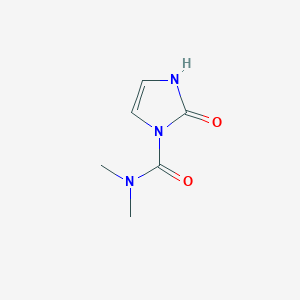
![Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane](/img/structure/B14586423.png)

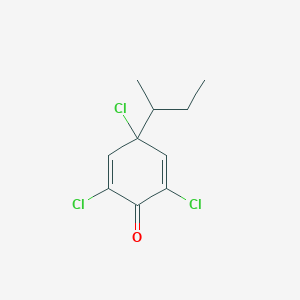
![Bicyclo[3.2.2]nonane-6,8-diol, 6,8-bis(aminomethyl)-](/img/structure/B14586452.png)

